2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been found to inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Compounds with the tmp group have shown to exhibitanti-cancer effects by effectively inhibiting the aforementioned targets . For instance, TMP-bearing compounds have been associated with the induction of cell cycle arrest and caspase-dependent apoptosis in prostate cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been found to affect various pathways related to the targets they inhibit . For instance, inhibition of tubulin can disrupt microtubule dynamics , affecting cell division and leading to cell cycle arrest .
Result of Action
Tmp-bearing compounds have shown to inducecell cycle arrest and caspase-dependent apoptosis in prostate cancer cells , suggesting potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 3,4,5-trimethoxyphenyl group through electrophilic aromatic substitution. The final step involves the carboxylation of the benzimidazole ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent with a similar trimethoxyphenyl group.
Podophyllotoxin: Used for treating genital warts, also contains a trimethoxyphenyl moiety.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with trimethoxyphenyl groups.
Uniqueness
2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its benzimidazole core combined with the trimethoxyphenyl group, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.
This compound’s versatility and potential make it a valuable subject of ongoing research in various scientific fields.
Biological Activity
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound exhibits a range of pharmacological properties, which are primarily attributed to its structural characteristics and the presence of the trimethoxyphenyl group.
Chemical Structure
The molecular formula of this compound is C18H18N2O5. The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with the trimethoxyphenyl group exhibited IC50 values significantly lower than established chemotherapeutics like cisplatin and doxorubicin. In one study, a related compound demonstrated an IC50 value of 11.75 μg/mL against A549 lung cancer cells, indicating strong cytotoxicity .
-
Mechanism of Action : The anticancer mechanisms include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.
- Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, thereby halting their proliferation .
- Targeting Topoisomerase IIα : Molecular docking studies suggest that the compound interacts with topoisomerase IIα-DNA complexes, which is crucial for DNA replication and repair .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the substitution pattern on the benzimidazole ring significantly influences biological activity. Compounds with electron-donating groups (like methoxy) at specific positions enhance cytotoxicity. For example:
Compound | Substituent | IC50 (μM) | Cell Line |
---|---|---|---|
5o | 3,4,5-trimethoxyphenyl | 0.15 ± 0.01 | A549 |
5o | Cisplatin | 5.77 ± 1.60 | A549 |
5o | Doxorubicin | 0.46 ± 0.02 | A549 |
This table illustrates the superior cytotoxicity of the trimethoxy-substituted derivative compared to conventional chemotherapeutics .
Case Studies
Several studies have explored the biological activity of related benzimidazole derivatives:
- Study on Anticancer Properties : A series of benzimidazole derivatives were synthesized and tested against multiple human tumor cell lines (e.g., SW480 and A549). The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency compared to standard treatments .
- Mechanistic Insights : Research has shown that certain derivatives can induce cell cycle arrest and apoptosis through various pathways involving cyclin-dependent kinases (CDKs) and other regulatory proteins .
Properties
IUPAC Name |
2-methyl-1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10-19-13-7-11(18(21)22)5-6-14(13)20(10)12-8-15(23-2)17(25-4)16(9-12)24-3/h5-9H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZOCMDZFLQPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24814604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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